3-(3,5-dimethylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one
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Overview
Description
3-(3,5-dimethylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a 3,5-dimethylbenzenesulfonyl group at the 3-position and a methoxy group at the 8-position. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Sulfonylation: The final step involves the introduction of the 3,5-dimethylbenzenesulfonyl group. This can be achieved through a sulfonylation reaction using 3,5-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,5-dimethylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
3-(3,5-dimethylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one can be compared with other similar compounds, such as:
3-(3,5-dimethylbenzenesulfonyl)-2H-chromen-2-one: Lacks the methoxy group, which may affect its biological activity and solubility.
8-methoxy-2H-chromen-2-one: Lacks the sulfonyl group, which may reduce its potential interactions with enzymes and proteins.
3-(benzenesulfonyl)-8-methoxy-2H-chromen-2-one: Lacks the methyl groups on the benzenesulfonyl group, which may influence its chemical reactivity and biological properties.
The unique combination of the 3,5-dimethylbenzenesulfonyl and methoxy groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)sulfonyl-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5S/c1-11-7-12(2)9-14(8-11)24(20,21)16-10-13-5-4-6-15(22-3)17(13)23-18(16)19/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFQCFLMLZPWSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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